
5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that features both pyridine and thiadiazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-hydroxypyridin-4-one with a thiadiazine precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxypyridin-4-one: A related compound with similar structural features.
4-Hydroxypyridine-1-oxide: Another compound with a hydroxypyridine moiety.
Uniqueness
5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to the presence of both pyridine and thiadiazine rings, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
88038-24-8 |
|---|---|
Fórmula molecular |
C8H7N3O2S |
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
5-(1-hydroxypyridin-4-ylidene)-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C8H7N3O2S/c12-8-10-9-7(5-14-8)6-1-3-11(13)4-2-6/h1-4,13H,5H2 |
Clave InChI |
XFCJAKZUGRNYQL-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C2C=CN(C=C2)O)N=NC(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


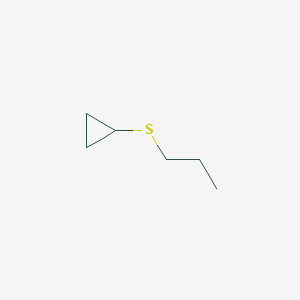
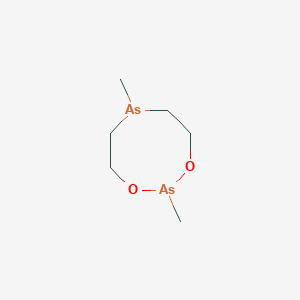
![1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B14381404.png)
![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)
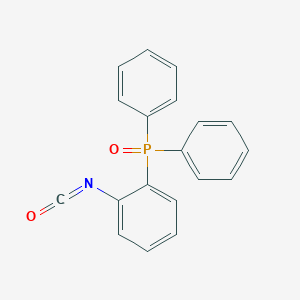
![2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14381430.png)
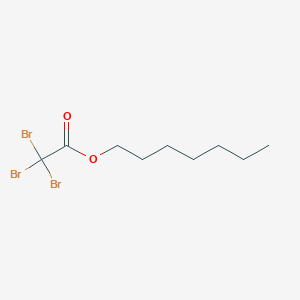
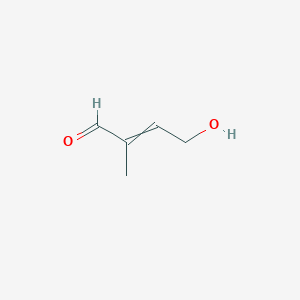
![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)
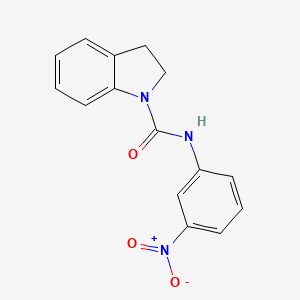

methanone](/img/structure/B14381466.png)
